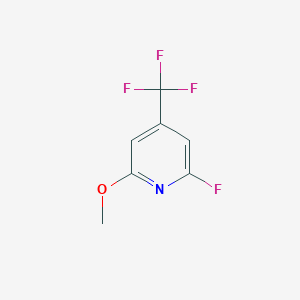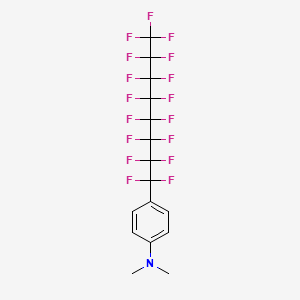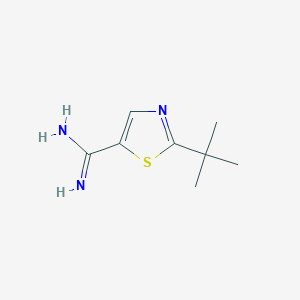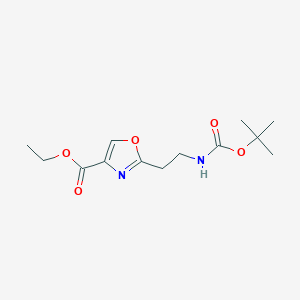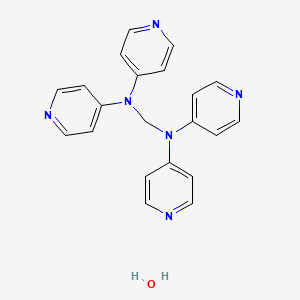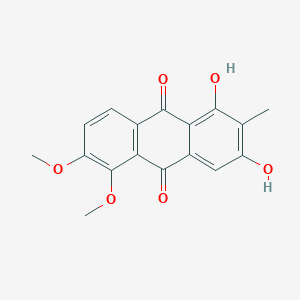![molecular formula C21H16O8 B15248781 2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate CAS No. 61434-47-7](/img/structure/B15248781.png)
2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3-diyldiacetate is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of acetoxymethyl and diacetate functional groups attached to the anthracene core. Anthraquinone derivatives are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3-diyldiacetate typically involves multi-step reactions. One common method includes the acylation of anthraquinone derivatives with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often require anhydrous solvents like dichloromethane or acetonitrile and are carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3-diyldiacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The acetoxymethyl and diacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of functionalized anthracene compounds .
Scientific Research Applications
2-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3-diyldiacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3-diyldiacetate involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: A parent compound with similar structural features but lacking the acetoxymethyl and diacetate groups.
9,10-Anthraquinone: Another derivative with different functional groups attached to the anthracene core.
2-Acetoxymethyl-anthraquinone: A closely related compound with only one acetoxymethyl group.
Uniqueness
2-(Acetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3-diyldiacetate is unique due to the presence of both acetoxymethyl and diacetate groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
61434-47-7 |
|---|---|
Molecular Formula |
C21H16O8 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
(1,3-diacetyloxy-9,10-dioxoanthracen-2-yl)methyl acetate |
InChI |
InChI=1S/C21H16O8/c1-10(22)27-9-16-17(28-11(2)23)8-15-18(21(16)29-12(3)24)20(26)14-7-5-4-6-13(14)19(15)25/h4-8H,9H2,1-3H3 |
InChI Key |
BGCCYBGEYPUYFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(C=C2C(=C1OC(=O)C)C(=O)C3=CC=CC=C3C2=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




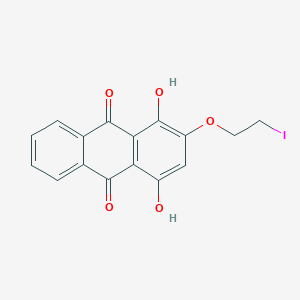
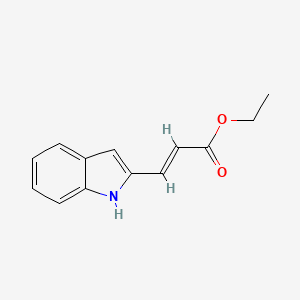
![Dibenzo[g,p]chrysen-3-amine,N,N-diphenyl-](/img/structure/B15248726.png)
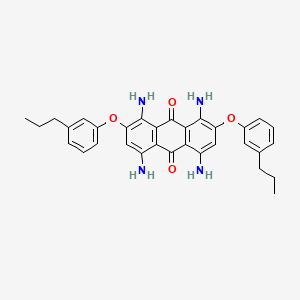
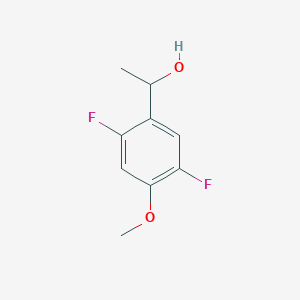
![8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B15248756.png)
